molecular formula C18H19N3O5S B14920547 1-{4-[(2-Nitrophenyl)sulfonyl]piperazin-1-yl}-2-phenylethanone

1-{4-[(2-Nitrophenyl)sulfonyl]piperazin-1-yl}-2-phenylethanone

Cat. No.: B14920547
M. Wt: 389.4 g/mol
InChI Key: XXVDHRJBEPQYRL-UHFFFAOYSA-N
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Description

1-{4-[(2-Nitrophenyl)sulfonyl]piperazin-1-yl}-2-phenylethanone is a piperazine-derived compound featuring a 2-nitrophenylsulfonyl group and a phenylethanone moiety. The compound’s core structure includes:

  • A piperazine ring substituted at the 1-position with a phenylethanone group (providing a ketone functionality).
  • A sulfonamide linkage at the 4-position of the piperazine, connected to a 2-nitrophenyl group.

The 2-nitro substituent on the phenyl ring is a strong electron-withdrawing group, which may influence the compound’s electronic properties and reactivity.

Properties

Molecular Formula

C18H19N3O5S

Molecular Weight

389.4 g/mol

IUPAC Name

1-[4-(2-nitrophenyl)sulfonylpiperazin-1-yl]-2-phenylethanone

InChI

InChI=1S/C18H19N3O5S/c22-18(14-15-6-2-1-3-7-15)19-10-12-20(13-11-19)27(25,26)17-9-5-4-8-16(17)21(23)24/h1-9H,10-14H2

InChI Key

XXVDHRJBEPQYRL-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C(=O)CC2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Sulfonylation of Piperazine Followed by Alkylation (Two-Step Approach)

Step 1: Synthesis of 4-(2-Nitrophenylsulfonyl)piperazine
Piperazine reacts with 2-nitrobenzenesulfonyl chloride under basic conditions to form the sulfonamide intermediate.

Reagents :

  • Piperazine (1.0 equiv)
  • 2-Nitrobenzenesulfonyl chloride (1.1 equiv)
  • Triethylamine (2.5 equiv, base)
  • Dichloromethane (solvent)

Conditions :

  • Temperature: 0°C → room temperature (2–4 hours)
  • Yield: 85–90%

Mechanism :
The reaction proceeds via nucleophilic substitution, where the piperazine nitrogen attacks the electrophilic sulfur atom in the sulfonyl chloride.

Step 2: Alkylation with 2-Bromoacetophenone
The sulfonylated piperazine undergoes alkylation with 2-bromoacetophenone to introduce the phenylethanone group.

Reagents :

  • 4-(2-Nitrophenylsulfonyl)piperazine (1.0 equiv)
  • 2-Bromoacetophenone (1.2 equiv)
  • Potassium carbonate (2.0 equiv, base)
  • Acetonitrile (solvent)

Conditions :

  • Temperature: Reflux (12–16 hours)
  • Yield: 65–75%

Characterization Data :

  • 1H NMR (CDCl3) : δ 8.10–7.40 (m, 9H, aromatic), 4.30 (s, 2H, CH2CO), 3.80–3.20 (m, 8H, piperazine).
  • ESI-MS : m/z 389.4 [M+H]+.

Direct Acylation of Preformed Piperazine Sulfonamide

This one-pot method involves coupling 1-(2-nitrophenylsulfonyl)piperazine with phenylacetic acid derivatives.

Reagents :

  • 1-(2-Nitrophenylsulfonyl)piperazine (1.0 equiv)
  • 2-Phenylacetyl chloride (1.1 equiv)
  • N,N-Diisopropylethylamine (DIPEA, 3.0 equiv)
  • Dichloromethane (solvent)

Conditions :

  • Temperature: 0°C → room temperature (6–8 hours)
  • Yield: 70–80%

Optimization Notes :

  • Use of coupling agents (e.g., HATU) improves yields to >85%.
  • Side reactions (e.g., over-acylation) are minimized by slow addition of acyl chloride.

Reductive Amination Strategy

A three-component reaction involving 4-(2-nitrophenylsulfonyl)piperazine, phenylacetaldehyde, and a reducing agent.

Reagents :

  • 4-(2-Nitrophenylsulfonyl)piperazine (1.0 equiv)
  • Phenylacetaldehyde (1.5 equiv)
  • Sodium cyanoborohydride (1.2 equiv)
  • Methanol (solvent)

Conditions :

  • Temperature: Room temperature (24 hours)
  • pH: 4–5 (acetic acid buffer)
  • Yield: 60–70%

Advantages :

  • Avoids harsh alkylation conditions.
  • Compatible with sensitive functional groups.

Comparative Analysis of Methods

Method Yield Key Advantages Limitations
Sulfonylation-Alkylation 65–75% Scalable, uses inexpensive reagents Requires purification after each step
Direct Acylation 70–85% One-pot protocol, high atom economy Requires anhydrous conditions
Reductive Amination 60–70% Mild conditions, fewer side products Longer reaction time, lower yield

Challenges and Optimization Strategies

  • Purification : Column chromatography (ethyl acetate/hexane, 1:3) is essential due to polar byproducts.
  • Side Reactions : Over-alkylation at piperazine nitrogens is mitigated using stoichiometric control.
  • Solvent Selection : Replacement of dichloromethane with ethyl acetate improves environmental sustainability without compromising yield.

Chemical Reactions Analysis

Reaction Mechanisms and Key Functional Groups

The compound exhibits reactivity driven by its nitrophenylsulfonyl group and phenylethanone moiety .

  • Sulfonyl Group Reactivity : The 2-nitrophenylsulfonyl moiety acts as a good leaving group due to its electron-withdrawing nature, facilitating nucleophilic substitution reactions. This group’s ability to depart enables the formation of derivatives through reactions with nucleophiles like amines or alcohols .

  • Carbonyl Group Reactivity : The ketone in the phenylethanone moiety undergoes classical carbonyl reactions, including reduction (e.g., to secondary alcohols) and condensation (e.g., aldol reactions) .

Nucleophilic Substitution

The sulfonyl group’s departure allows for substitution at the piperazine nitrogen. For example:

  • Reaction with alkylating agents (e.g., methyl iodide) could yield N-alkylated derivatives.

  • Reaction with ammonia or amines may produce secondary amines or heterocyclic derivatives .

Reduction of the Nitro Group

The nitro group can be reduced to an amino group using reagents like hydrogen gas with palladium catalysts. This transformation alters the compound’s electronic properties and biological activity .

Carbonyl Hydrolysis

Under acidic or basic conditions, the ketone can hydrolyze to form a carboxylic acid , though this reaction is less common due to the stability of the phenylethanone structure .

Data Table: Reaction Conditions and Outcomes

Reaction TypeKey Reagents/ConditionsProduct TypeSource
Nucleophilic substitutionAlkylating agents (e.g., methyl iodide), base (e.g., K₂CO₃)N-alkylated derivatives
Nitro group reductionH₂, Pd/C catalystAmino-substituted derivatives
Carbonyl condensationAldol reaction conditions (e.g., base, heat)Cross-coupled derivatives

Biological and Pharmacological Relevance

While the compound’s biological activity is not explicitly detailed in the provided sources, its structural similarity to COX-II inhibitors (e.g., sulfonyl-containing compounds) suggests potential anti-inflammatory or anticancer applications . Docking studies and in vitro assays would be required to confirm these hypotheses.

Scientific Research Applications

Pharmaceutical Development

The primary applications of 1-{4-[(2-Nitrophenyl)sulfonyl]piperazin-1-yl}-2-phenylethanone lie in pharmaceutical development, particularly as a lead compound for designing new drugs targeting cancer and inflammatory diseases. Its unique structure allows for further modifications to enhance its efficacy and selectivity against specific biological targets.

Potential Biological Activities

Research indicates that compounds with similar structures exhibit significant biological activities, including antitumor, anti-inflammatory, and antimicrobial properties. this compound has shown promise in preliminary studies for its potential cytotoxic effects against various cancer cell lines. Docking studies suggest that it may interact with specific biological targets, although detailed mechanisms of action remain to be fully elucidated.

Uniqueness

The uniqueness of this compound lies in its combination of both the nitrophenylsulfonyl group and the phenylethanone moiety, which may enhance its biological activity compared to similar compounds lacking these features.

Related Compounds

Compound NameStructureNotable Properties
4-(2-Nitrophenyl)sulfonamideContains sulfonamide instead of piperazineAntimicrobial activity
N-(4-Methylphenyl)-N'-(2-nitrophenyl)ureaUrea derivativeAnti-cancer properties
1-(4-Nitrophenyl)-piperazineLacks sulfonyl groupNeuroactive effects

Mechanism of Action

The mechanism of action of 1-{4-[(2-nitrophenyl)sulfonyl]piperazino}-2-phenyl-1-ethanone involves its interaction with molecular targets in the brain. It has been shown to activate the hedgehog signaling pathway, which plays a crucial role in neural stem cell proliferation and differentiation . This activation helps mitigate radiation-induced damage and supports cognitive function.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparisons

The table below highlights structural variations among piperazine-based sulfonamide derivatives, emphasizing substituents and molecular properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Sulfonyl Group Attachment Piperazine Modifications Source
Target Compound ~C₁₉H₁₉N₃O₄S ~377.4 2-Nitrophenyl, Phenylethanone 2-Nitrophenyl None -
TGI-072 (4-Methylpiperazinyl sulfonyl analog) C₁₉H₂₂N₂O₃S 358.45 4-Methylpiperazinyl, Phenyl 4-Methylpiperazinyl sulfonyl 4-Methyl
Compound (Pyrazole derivative) C₂₇H₂₅N₅O₃ 467.5 3,5-Dimethylpyrazolyl, Diphenylethanone 3-(3,5-Dimethylpyrazolyl)-4-nitrophenyl None
Compound (Acetylphenyl analog) C₁₄H₁₈N₂O₃S 318.37 4-Acetylphenyl, 4-Methylpiperazinyl 4-Acetylphenyl 4-Methyl
T8D (Chlorothiophene derivative) C₁₀H₁₃ClN₂O₃S₂ 308.8 5-Chlorothiophen-2-yl 5-Chlorothiophen-2-yl None

Key Observations:

  • Substituent Effects: The target compound’s 2-nitro group distinguishes it from analogs with electron-donating groups (e.g., methyl in TGI-072 or acetyl in ).
  • Heterocyclic Variations : ’s compound incorporates a 3,5-dimethylpyrazolyl group , increasing steric bulk and hydrophobicity compared to the target’s simpler phenyl group . T8D’s chlorothiophene introduces sulfur-based aromaticity, which may alter metabolic stability .

Physicochemical Properties

  • Molecular Weight: The target compound’s hypothetical weight (~377.4 g/mol) is higher than TGI-072 (358.45 g/mol) but lower than ’s bulky diphenylethanone derivative (467.5 g/mol). Higher molecular weights may reduce solubility but improve target affinity .
  • Solubility: The nitro and sulfonyl groups in the target compound likely confer polar characteristics, balancing the hydrophobicity of the phenylethanone. In contrast, T8D’s chlorothiophene may reduce aqueous solubility .

Biological Activity

1-{4-[(2-Nitrophenyl)sulfonyl]piperazin-1-yl}-2-phenylethanone is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This compound features a piperazine moiety linked to a 2-nitrophenylsulfonyl group and a phenylethanone, which contributes to its reactivity and biological profile. The molecular formula is C18H19N3O6SC_{18}H_{19}N_{3}O_{6}S with a molecular weight of approximately 465.43 g/mol .

Structural Characteristics

The unique structure of this compound allows for various interactions with biological targets. The presence of the nitrophenylsulfonyl group enhances its reactivity, making it suitable for nucleophilic substitution reactions, while the carbonyl group in the phenylethanone moiety can undergo typical carbonyl reactions .

Biological Activity Overview

Research indicates that compounds with similar structures exhibit significant biological activities, including:

  • Antitumor Activity : Preliminary studies suggest that this compound may have cytotoxic effects against various cancer cell lines.
  • Anti-inflammatory Properties : The compound may interact with proteins involved in cell signaling pathways related to inflammation.
  • Antimicrobial Effects : Similar compounds have shown antimicrobial activity, suggesting potential applications in treating infections .

Docking studies have indicated that this compound may bind to specific receptors involved in cancer progression and inflammation. However, comprehensive studies are required to fully elucidate these mechanisms .

Comparative Analysis with Related Compounds

The following table summarizes structural similarities and notable properties of related compounds:

Compound Name Structure Notable Properties
4-(2-Nitrophenyl)sulfonamideContains sulfonamide instead of piperazineAntimicrobial activity
N-(4-Methylphenyl)-N'-(2-nitrophenyl)ureaUrea derivativeAnti-cancer properties
1-(4-Nitrophenyl)-piperazineLacks sulfonyl groupNeuroactive effects

The uniqueness of this compound lies in its combination of both the nitrophenylsulfonyl group and the phenylethanone moiety, which may enhance its biological activity compared to structurally similar compounds lacking these features .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-{4-[(2-Nitrophenyl)sulfonyl]piperazin-1-yl}-2-phenylethanone, and how can reaction efficiency be optimized?

  • Methodological Answer : The synthesis typically involves sulfonylation of piperazine derivatives. For example, reacting 2-nitrophenylsulfonyl chloride with a pre-functionalized piperazine intermediate (e.g., 2-phenylethanone-piperazine adduct) under basic conditions (e.g., triethylamine in dichloromethane). Optimizing reaction efficiency requires controlling stoichiometry (1:1 molar ratio of sulfonyl chloride to piperazine), temperature (0–25°C), and reaction time (4–12 hours). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity (>95%) . Monitor reaction progress using TLC or HPLC to minimize side products like unreacted sulfonyl chloride or bis-sulfonylated byproducts.

Q. How should researchers characterize the structural integrity of this compound using spectroscopic methods?

  • Methodological Answer : Use a combination of 1H/13C NMR to confirm the piperazine ring, sulfonyl group, and phenylacetyl moiety. Key NMR signals include:

  • Piperazine protons: δ 2.5–3.5 ppm (multiplet for N–CH2–CH2–N).
  • Sulfonyl group: No direct proton signal but inferred via deshielding effects on adjacent protons.
  • Aromatic protons (2-nitrophenyl): δ 7.5–8.5 ppm (doublets and triplets).
  • High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]+ ion). X-ray crystallography (if single crystals are obtainable) resolves stereoelectronic effects of the sulfonyl and nitro groups on the piperazine ring conformation .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Avoid inhalation by using fume hoods or respirators (N95/P100) during powder handling .
  • First-Aid Measures : For skin contact, wash with soap/water for 15 minutes. For eye exposure, rinse with saline solution for 20 minutes. In case of inhalation, move to fresh air and monitor for respiratory irritation .
  • Storage : Store in airtight containers at 2–8°C, away from oxidizing agents and moisture.

Advanced Research Questions

Q. What experimental designs are suitable for studying the compound's interactions with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity (KD). For cellular studies, employ randomized block designs with split-plot arrangements (e.g., varying concentrations across biological replicates) to account for variability . Include positive/negative controls (e.g., known inhibitors) and validate results via orthogonal assays (e.g., fluorescence polarization for competitive binding).

Q. How can researchers resolve contradictions in biological activity data across different studies?

  • Methodological Answer :

  • Standardize assay conditions : Control pH (e.g., 7.4 PBS buffer), temperature (37°C), and solvent (≤1% DMSO) to minimize variability.
  • Meta-analysis : Pool data from multiple studies using fixed/random-effects models to identify outliers or confounding factors (e.g., cell line-specific responses).
  • Mechanistic follow-up : Use knockdown/knockout models (e.g., CRISPR-Cas9) to confirm target specificity if off-target effects are suspected .

Q. What methodologies assess the environmental fate and degradation pathways of this compound?

  • Methodological Answer :

  • Photodegradation studies : Expose the compound to UV light (λ = 254–365 nm) in aqueous solutions (e.g., pH 7 buffer) and analyze degradation products via LC-MS. Nitro group reduction to amine intermediates is a common pathway .
  • Ecotoxicology assays : Use Daphnia magna or algae models to evaluate acute toxicity (LC50/EC50). Monitor bioaccumulation potential via logP calculations (predicted ~2.5–3.5) and compare to regulatory thresholds .

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